Methyl 5-Bromo-8-methoxyquinoline-3-carboxylate
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Overview
Description
Methyl 5-Bromo-8-methoxyquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 8th position, and a carboxylate ester at the 3rd position of the quinoline ring. Quinoline derivatives are well-known for their broad spectrum of biological activities, making them valuable in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Bromo-8-methoxyquinoline-3-carboxylate typically involves the bromination of 8-methoxyquinoline followed by esterification. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The esterification step involves the reaction of the brominated quinoline with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-Bromo-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
- Substitution reactions yield various quinoline derivatives with different functional groups.
- Oxidation reactions produce quinoline-8-carboxylic acids.
- Reduction reactions yield quinoline-3-methanol derivatives .
Scientific Research Applications
Methyl 5-Bromo-8-methoxyquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-8-methoxyquinoline-3-carboxylate involves its interaction with various molecular targets. The bromine and methoxy groups enhance its binding affinity to specific enzymes and receptors, leading to inhibition or activation of biological pathways. For instance, it can inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
5-Bromo-8-hydroxyquinoline: Known for its antimicrobial properties.
8-Methoxyquinoline-5-carboxylic acid: Used in the synthesis of pharmaceuticals.
5,7-Dibromo-8-methoxyquinoline: Exhibits enhanced biological activity due to the presence of two bromine atoms.
Uniqueness: Methyl 5-Bromo-8-methoxyquinoline-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H10BrNO3 |
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Molecular Weight |
296.12 g/mol |
IUPAC Name |
methyl 5-bromo-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-16-10-4-3-9(13)8-5-7(12(15)17-2)6-14-11(8)10/h3-6H,1-2H3 |
InChI Key |
XPRRZPZQOSENBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=C(C=N2)C(=O)OC |
Origin of Product |
United States |
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